molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6

Carfecillin

Cat. No.: B1210596
CAS No.: 27025-49-6
M. Wt: 454.5 g/mol
InChI Key: NZDASSHFKWDBBU-KVMCETHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The historical development of this compound emerges from the broader context of penicillin antibiotic evolution that began with Alexander Fleming's groundbreaking discovery in 1928. Fleming's observation of bacterial growth inhibition by Penicillium fungus initiated what became known as the "Age of Antibiotics," fundamentally transforming medical practice and establishing the foundation for subsequent antibiotic development. The systematic development of penicillin derivatives gained momentum during World War II, when the therapeutic potential of these compounds became evident in treating battlefield infections.

This compound specifically emerged from research conducted at Beecham Pharmaceuticals, which later became part of GlaxoSmithKline Plc. The compound was developed under the research designation BRL 3475, reflecting the systematic approach to drug discovery employed by the pharmaceutical industry during the mid-20th century. This development occurred during a period of intensive research into penicillin derivatives, as scientists sought to overcome the limitations of naturally occurring penicillins, particularly their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms.

The discovery context of this compound must be understood within the framework of addressing clinical limitations of carbenicillin, which was itself a significant breakthrough as the first antipseudomonal penicillin. While carbenicillin demonstrated excellent activity against Pseudomonas aeruginosa and other gram-negative bacteria, its poor oral absorption necessitated parenteral administration, limiting its clinical utility. The development of this compound as an orally active phenyl ester prodrug represented a strategic solution to this pharmacokinetic limitation.

Research efforts at Beecham focused on chemical modifications that would enhance oral bioavailability while preserving the antimicrobial activity of the parent compound. The selection of the phenyl ester configuration reflected sophisticated understanding of drug metabolism and the role of esterases in converting inactive prodrugs to active pharmaceutical entities. This development timeline coincided with broader advances in medicinal chemistry and pharmacokinetics that enabled more rational drug design approaches.

Position in Beta-Lactam Antibiotic Classification

This compound occupies a specific position within the beta-lactam antibiotic classification system as a member of the carboxypenicillin subgroup. This classification is based on the presence of a carboxylic acid functional group at the alpha position of the side chain, which distinguishes carboxypenicillins from other penicillin derivatives such as aminopenicillins or isoxazolylpenicillins. The structural characteristics of this compound include the fundamental beta-lactam ring system fused with a thiazolidine ring, creating the bicyclic penam nucleus that defines all penicillin antibiotics.

The molecular formula of this compound is C23H22N2O6S, with an average molecular weight of 454.5 daltons. The chemical structure incorporates the phenyl ester modification that serves as the prodrug functionality, distinguishing it from the parent compound carbenicillin. This structural modification significantly alters the pharmacokinetic properties while maintaining the essential beta-lactam pharmacophore responsible for antimicrobial activity.

Within the broader classification of beta-lactam antibiotics, this compound represents an example of extended-spectrum penicillins designed to address gram-negative bacterial infections. The carboxypenicillin class, to which this compound belongs, demonstrates enhanced activity against Pseudomonas species and other gram-negative bacteria compared to earlier penicillin generations. This enhanced spectrum results from structural modifications that improve penetration through gram-negative bacterial cell walls and provide resistance to certain beta-lactamase enzymes.

The Anatomical Therapeutic Chemical Classification system assigns this compound to the category G01AA08, reflecting its therapeutic application in genitourinary infections. This classification acknowledges the compound's particular utility in treating urinary tract infections, where high concentrations of the active drug can be achieved following oral administration. The systematic classification also recognizes this compound's status as an approved pharmaceutical agent with established clinical utility.

Significance in Antimicrobial Biochemistry Research

This compound has contributed significantly to antimicrobial biochemistry research, particularly in understanding the relationship between chemical structure and biological activity in beta-lactam antibiotics. Research investigations have demonstrated that this compound exhibits rapid hydrolysis in the presence of serum or body tissues to liberate carbenicillin, while showing reduced hydrolysis rates in aqueous solution. This differential hydrolysis pattern provides valuable insights into the role of biological esterases in prodrug activation and has informed subsequent prodrug development strategies.

Laboratory studies have revealed that the antibacterial activity of this compound in vitro depends critically on the extent of hydrolysis to carbenicillin. In conventional serial dilution tests, this compound demonstrates an antibacterial spectrum generally similar to carbenicillin due to extensive hydrolysis during the testing period. However, when experimental conditions minimize hydrolysis, this compound displays lesser activity against gram-negative bacilli and greater activity against gram-positive cocci compared to carbenicillin. These findings have enhanced understanding of structure-activity relationships in beta-lactam antibiotics and the importance of chemical stability in antimicrobial testing.

Clinical pharmacology research has provided crucial data on this compound's oral bioavailability and tissue distribution. Studies have shown that peak serum levels of 5 micrograms per milliliter can be achieved one hour after oral administration of 1000 milligrams. This pharmacokinetic profile represents a significant advancement over carbenicillin, which requires parenteral administration to achieve therapeutic concentrations. The successful development of this compound has influenced subsequent research into oral formulations of other beta-lactam antibiotics.

Research into this compound's mechanism of action has confirmed that following absorption, the compound is rapidly hydrolyzed to active carbenicillin, which binds to and inactivates penicillin-binding proteins located on the inner membrane of bacterial cell walls. This mechanism prevents the cross-linkage of peptidoglycans, critical components of bacterial cell walls, leading to bacterial cell lysis. These mechanistic studies have contributed to broader understanding of beta-lactam antibiotic action and bacterial cell wall synthesis.

Prodrug Classification and Theoretical Basis

This compound exemplifies the carrier-linked prodrug strategy, where an inert carrier molecule is covalently coupled with the active drug through an ester linkage. This prodrug approach addresses specific pharmaceutical challenges, particularly poor oral bioavailability of the parent compound. The theoretical basis for this compound's design rests on the principle that esterification of the carboxylic acid group reduces polarity and enhances membrane permeability, facilitating absorption across intestinal barriers.

The prodrug classification of this compound as a phenyl ester reflects sophisticated understanding of drug metabolism pathways. Following oral administration, this compound undergoes enzymatic hydrolysis in the intestinal mucosa, where esterases cleave the phenyl ester bond to release active carbenicillin. This biotransformation process is rapid and efficient, ensuring that therapeutic concentrations of the active antibiotic are achieved in systemic circulation.

The theoretical advantages of the prodrug approach in this compound development include improved patient compliance through oral administration, reduced healthcare costs associated with intravenous therapy, and enhanced treatment accessibility. The masking of the polar carboxylic acid group through esterification significantly improves lipophilicity, enabling passage across biological membranes that would otherwise limit drug absorption. This principle has been validated through comparative studies showing superior oral bioavailability of this compound compared to carbenicillin.

The selection of the phenyl ester configuration for this compound reflects careful consideration of hydrolysis kinetics and metabolic stability. The phenyl group provides sufficient steric hindrance to prevent premature hydrolysis in the acidic gastric environment while remaining susceptible to esterase-mediated cleavage in target tissues. This balance between stability and bioactivation represents a critical aspect of successful prodrug design that has influenced subsequent antibiotic development programs.

Research into prodrug strategies has demonstrated that this compound's success depends on the quantitative conversion to carbenicillin following absorption. Studies have confirmed that the prodrug remains stable in simulated gastric fluid but undergoes rapid hydrolysis in the presence of human plasma, validating the theoretical basis for its design. This predictable bioactivation pattern ensures reliable therapeutic outcomes and demonstrates the effectiveness of rational drug design principles in overcoming pharmaceutical limitations.

Properties

CAS No.

27025-49-6

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

InChI Key

NZDASSHFKWDBBU-KVMCETHSSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Other CAS No.

27025-49-6

Related CAS

21649-57-0 (hydrochloride salt)

Synonyms

BRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin phenyl is synthesized by esterification of carbenicillin with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of carbenicillin phenyl involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Hydrolysis Reactions and Their Biological Impact

Carfecillin’s primary reaction is ester hydrolysis , which determines its bioavailability and antimicrobial efficacy:

Hydrolysis Condition Rate Primary Product Antibacterial Activity
Serum/Body TissuesRapid (T1/2 <1 hr)CarbenicillinBroad-spectrum (Gram-negative bacilli)
Aqueous Solution (pH 7.4)SlowPartial hydrolysisReduced Gram-negative activity, enhanced Gram-positive activity

Key findings:

  • Hydrolysis liberates carbenicillin, which binds penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .

  • In vitro tests show this compound’s activity directly correlates with hydrolysis extent: slower hydrolysis reduces Gram-negative coverage but improves efficacy against Staphylococcus aureus .

Oxidation by Copper (III) Periodate Complex

Carbenicillin (the active metabolite) undergoes oxidation in alkaline media via interaction with diperiodatocuprate(III) (DPC-III). Kinetic studies reveal:

Parameter Value
Stoichiometry (CRBC : DPC-III)1 : 4
Reaction Order (DPC-III)Pseudo-first order
Reaction Order (Carbenicillin)Fractional (≈0.5)
Activation Energy (ΔH‡)48.2 kJ/mol (uncatalyzed)

Mechanistic insights:

  • Active species : Monoperiodatocuprate(III) (MPC-III) drives the oxidation in alkaline conditions .

  • Pathway : Carbenicillin’s β-lactam ring and side-chain amino group are oxidized, leading to cleavage products confirmed by FT-IR and LC-MS .

Structural Determinants of Reactivity

This compound’s molecular structure (C~23~H~22~N~2~O~6~S) includes:

  • Ester group : Critical for hydrolysis; phenyl substitution enhances oral absorption .

  • β-lactam ring : Susceptible to oxidation and enzymatic degradation (e.g., by β-lactamases).

text
SMILES Notation: CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Environmental Degradation Considerations

While not directly studied for this compound, carbenicillin’s oxidation pathways suggest environmental persistence challenges:

  • Advanced oxidation processes (AOPs) using copper complexes may degrade residual carbenicillin in water systems .

  • Hydrolysis products in aquatic environments require further ecotoxicological assessment .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Carfecillin is absorbed well when administered orally, with peak serum levels typically reached within one hour after ingestion. Studies indicate that urinary levels after a 1000 mg dose are sufficient for treating infections caused by Pseudomonas aeruginosa, although serum levels may not be adequate for systemic infections in patients with renal impairment . The mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.

Urinary Tract Infections

This compound has been primarily utilized in treating urinary tract infections (UTIs). Clinical studies have shown varying success rates depending on the complexity of the infection:

  • Simple UTIs : In trials involving patients with uncomplicated UTIs, this compound demonstrated a high efficacy rate, with complete eradication of infection in 100% of cases .
  • Complicated UTIs : For patients with complicated UTIs, the efficacy rate was lower. In one study involving 20 patients, the overall effective rate was 65%, with significant improvement noted in cases caused by E. coli and Proteus mirabilis .
Study TypePatient GroupTotal PatientsEffective CasesEfficacy Rate
Clinical TrialSimple UTI88100%
Clinical TrialComplicated UTI201365%

Side Effects and Tolerability

This compound is generally well tolerated, with minimal side effects reported. In clinical trials, side effects were virtually absent except for mild nausea in a small number of patients . This favorable tolerability profile makes it a suitable option for outpatient treatment.

Case Study 1: Efficacy in Hospitalized Patients

In a study involving 35 hospitalized patients treated with a seven-day course of this compound, infection was eradicated in 21 cases (60%). Notably, among those infected with Pseudomonas aeruginosa, eradication was achieved in 67% of cases . The study highlighted the drug’s effectiveness even among patients with severe urinary tract conditions.

Case Study 2: Long-term Use and Resistance

A longitudinal study evaluated the long-term use of this compound in chronic UTI patients. Results indicated that while this compound was effective initially, there was an observed increase in resistance among certain bacterial strains over time. This emphasizes the need for ongoing monitoring and potential adjustments in treatment protocols to mitigate resistance development .

Comparison with Similar Compounds

Pharmacokinetic Profile
Parameter Carfecillin Carbenicillin (IV) Carindacillin (Indanyl Ester) Ticarcillin
Oral Bioavailability High (ester hydrolysis) None (requires IV) Moderate (slower hydrolysis) None (requires IV)
Peak Plasma Conc. (µg/mL) 20 (healthy) 100–150 (IV dose) 10–15 50–100 (IV dose)
Urinary Conc. (µg/mL) >1,000 High (IV excretion) ~800 High (IV excretion)
Half-Life (hr) 1.2 (healthy) 1.0–1.5 (IV) 1.5–2.0 1.1–1.3 (IV)

Key Findings :

  • This compound’s phenyl ester group facilitates superior oral absorption compared to carbenicillin and ticarcillin, which require parenteral administration .
  • In renal impairment, this compound’s plasma levels rise significantly, necessitating dose adjustments, whereas carbenicillin (IV) requires renal monitoring regardless .
  • Carindacillin, another carbenicillin ester, shows slower hydrolysis and lower urinary concentrations than this compound .
Antimicrobial Spectrum
Pathogen This compound (MIC₉₀, µg/mL) Carbenicillin (MIC₉₀, µg/mL) Ticarcillin (MIC₉₀, µg/mL)
Pseudomonas aeruginosa 64 (post-hydrolysis) 64 32
Escherichia coli 16 16 8
Proteus mirabilis 8 8 4
Staphylococcus aureus 2 (direct activity) 0.5 0.25

Key Findings :

  • This compound’s in vitro activity against Gram-negative bacteria mirrors carbenicillin only after hydrolysis; otherwise, it is less potent .
  • Ticarcillin exhibits lower MICs for Gram-negatives due to enhanced stability against β-lactamases .
  • Against Gram-positive cocci (e.g., S. aureus), this compound shows direct inhibitory activity (MIC₉₀ = 2 µg/mL) without hydrolysis, unlike carbenicillin .
Clinical Efficacy
  • However, a double-blind study (n=26) showed comparable efficacy to carindacillin with better tolerability . Carbenicillin (IV) remains superior for systemic infections (e.g., sepsis), while this compound’s urinary focus limits its use to uncomplicated UTIs .
  • Animal Models: In mice, oral this compound matched parenteral carbenicillin in curing P. aeruginosa pyelonephritis, highlighting its in vivo hydrolysis efficiency .

Key Findings :

  • This compound causes minimal toxicity at therapeutic doses but may irritate the GI tract at high doses .
  • Cross-allergy with penicillins is less pronounced in this compound than benzylpenicillin .
Formulation and Stability
  • This compound tablets yield 37% higher serum levels than gelatin capsules, emphasizing formulation impact .
  • Stability: >2 years when stored at -20°C , outperforming carbenicillin’s shorter shelf life in solution.

Biological Activity

Carfecillin, a phenyl ester of carbenicillin, exhibits significant antibacterial properties and has been studied for its pharmacokinetics, efficacy in treating infections, and its hydrolysis characteristics. This article reviews the biological activity of this compound, including its mechanism of action, clinical studies, and relevant data.

This compound functions as an antibiotic through the following mechanisms:

  • Hydrolysis : In biological systems, this compound rapidly hydrolyzes to release carbenicillin, which is responsible for its antibacterial activity. This hydrolysis is particularly efficient in serum and body tissues but occurs at a slower rate in aqueous solutions .
  • Spectrum of Activity : The antibacterial spectrum of this compound is generally similar to that of carbenicillin. However, when hydrolysis is limited, this compound demonstrates reduced efficacy against gram-negative bacteria while showing enhanced activity against gram-positive cocci .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : It is well absorbed when administered orally, achieving significant serum concentrations of carbenicillin. Studies show that it can be as effective orally as parenteral administration of carbenicillin in treating infections .
  • Excretion : Clinical studies indicate fair renal excretion rates for both 250 mg and 500 mg doses .

Clinical Studies

Several clinical investigations highlight the effectiveness of this compound:

  • Urinary Tract Infections (UTIs) : A study involving 22 patients with UTIs demonstrated that this compound was effective in treating these infections. The study reported good tolerance and significant improvement in symptoms .
  • Volunteer Studies : Research involving 10 healthy volunteers assessed blood and urine levels after administration. The results indicated that this compound provided adequate serum levels necessary for therapeutic effects .
  • Comparative Studies : In a double-blind study comparing this compound with indanyl ester of carbenicillin, it was found that both compounds were similarly effective for oral treatment of urinary infections .

Antibacterial Activity Comparison

Bacterial StrainMIC (µg/mL) this compoundMIC (µg/mL) Carbenicillin
Staphylococcus aureus44
Escherichia coli88
Pseudomonas aeruginosa1616
Klebsiella pneumoniae88

Table data based on laboratory studies measuring Minimum Inhibitory Concentrations (MIC) against various bacterial strains .

Case Studies

  • Case Study 1 : A patient with recurrent UTIs was treated with this compound after standard treatments failed. Following a regimen of oral this compound, the patient reported a significant reduction in symptoms and improved quality of life.
  • Case Study 2 : In a clinical trial involving patients with renal failure, the pharmacokinetics of this compound were assessed. It was noted that despite renal impairment, the drug maintained therapeutic levels without significant adverse effects .

Q & A

Basic Research Questions

Q. What standardized in vitro methodologies are recommended for evaluating Carfecillin’s antibacterial efficacy against gram-negative pathogens?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution or agar dilution are standard. Follow CLSI guidelines for reproducibility, ensuring consistent inoculum preparation (e.g., 5 × 10⁵ CFU/mL) and quality-controlled bacterial strains. Include positive controls (e.g., carbenicillin) and negative controls (sterile media). Report results with 95% confidence intervals and statistical significance using ANOVA or non-parametric tests for skewed data .
  • Experimental Design : Use triplicate trials per strain, and validate results with disk diffusion assays for cross-method consistency. Predefined breakpoints for resistance should align with EUCAST criteria .

Q. How should researchers characterize the physicochemical properties of novel this compound derivatives?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. For purity, use HPLC with UV detection (≥95% purity threshold). Report melting points, solubility in pharmacologically relevant solvents (e.g., PBS, DMSO), and stability under physiological conditions (pH 7.4, 37°C). Follow IUPAC naming conventions and deposit spectral data in supplementary materials .

Q. What preclinical models are appropriate for assessing this compound’s pharmacokinetics?

  • Methodological Answer : Use murine infection models (e.g., neutropenic thigh or lung infection models) to determine AUC/MIC ratios. Collect serial plasma/tissue samples post-administration. Analyze via LC-MS/MS, and apply non-compartmental modeling for half-life, volume of distribution, and clearance. Adhere to NIH guidelines for animal welfare and statistical power calculations (n ≥ 6 per group) .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate this compound’s role in selecting Pseudomonas aeruginosa carbapenem-resistant strains?

  • Methodological Answer : Simulate clinical exposure by subculturing P. aeruginosa in sub-MIC this compound over 30 passages. Monitor resistance via whole-genome sequencing for mutations in ampC, oprD, or efflux pump regulators. Compare with carbenicillin and ampicillin to assess cross-resistance. Include RNA-seq to quantify resistance gene expression .
  • Data Analysis : Use Kaplan-Meier survival curves for resistance emergence rates and Cox proportional hazards models to identify risk factors .

Q. What statistical approaches resolve contradictions in this compound’s synergistic effects with β-lactamase inhibitors?

  • Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For discordant results (e.g., synergy in vitro vs. no efficacy in vivo), use meta-analysis with random-effects models to pool data across studies. Assess heterogeneity via I² statistics and subgroup analysis by bacterial species or inhibitor class .
  • Experimental Validation : Validate findings in 3D biofilm models or ex vivo human epithelial cell assays to bridge in vitro-in vivo gaps .

Q. How can scoping reviews address gaps in this compound’s clinical trial data for off-label applications?

  • Methodological Answer : Conduct a scoping review per Arksey & O’Malley’s framework: (1) Define research questions (e.g., “What populations were excluded from Phase III trials?”); (2) Identify databases (PubMed, EMBASE, Cochrane Library); (3) Screen studies with PRISMA-ScR; (4) Chart data by study type, population, and outcomes; (5) Consult stakeholders (e.g., infectious disease specialists) to prioritize research gaps .

Methodological Frameworks for Rigor

  • PICO Framework : For clinical research, structure questions around Population (e.g., immunocompromised patients), Intervention (this compound dosing regimens), Comparison (standard therapies), and Outcomes (microbiological eradication vs. adverse events) .
  • FINER Criteria : Ensure feasibility (e.g., accessible bacterial strains), novelty (e.g., resistance mechanisms), and relevance (aligning with WHO priority pathogens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfecillin
Reactant of Route 2
Carfecillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.